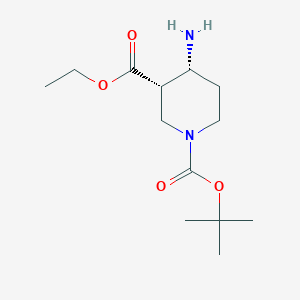

1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate

Description

1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) group at the 1-position and an ethyl ester at the 3-position, with a stereochemically defined amino group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzyme active sites or receptor interactions . Its stereochemistry (3S,4R) and functional group arrangement influence its reactivity, solubility, and biological activity, making it distinct from other piperidine or pyrrolidine dicarboxylates.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRVKLSXTZZGJV-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate involves several synthetic routes. One common method includes reacting pyrrolidine with dimethylpyrrolidone followed by a protection reaction . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Biology: The compound’s ability to protect amine groups makes it valuable in the synthesis of peptides and other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate involves its role as a protecting group. It forms a stable bond with the amine group, preventing unwanted reactions during synthesis. This protection can be removed under specific conditions, allowing the amine group to participate in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the synthesis being performed .

Comparison with Similar Compounds

Functional Group Impact

- Amino vs. This makes it more suitable for forming amide bonds in drug candidates .

- Steric Effects: Compounds with bulkier substituents (e.g., 3-isopropyl in ) exhibit reduced solubility in polar solvents, whereas the amino group in the target compound may improve aqueous solubility.

Stereochemical Influence

The (3S,4R) configuration of the target compound distinguishes it from stereoisomers such as (3S,4S)-4-methylpyrrolidine derivatives and (3S,5R)-5-hydroxypiperidine analogs . Stereochemistry critically affects binding affinity in biological systems; for example, (3S,4R) configurations are often prioritized in protease inhibitors due to optimal spatial alignment .

Physicochemical Properties

- Physical State : Most analogs (e.g., 4-hydroxypiperidine and pyrrolidine derivatives ) are isolated as colorless oils, suggesting the target compound may share similar properties.

- Purity & Stability : Compounds like 3-oxopiperidine-1,4-dicarboxylate are reported with ≥97% purity , emphasizing the importance of rigorous purification (e.g., flash chromatography ).

Pharmaceutical Relevance

The amino group in the target compound positions it as a precursor for kinase inhibitors or antiviral agents, where piperidine scaffolds are common.

Comparative Reactivity

- Nucleophilic Substitution: The 4-amino group enables reactions with electrophiles (e.g., acyl chlorides), unlike hydroxyl or oxo analogs.

- Boc Deprotection : Similar to , the tert-butyl group can be removed under acidic conditions to generate free amines for further coupling.

Biological Activity

1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its role in modulating various biological pathways.

- IUPAC Name : this compound

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- CAS Number : 859855-31-5

The compound features a piperidine ring with two carboxylate functional groups which may contribute to its biological activity by influencing receptor interactions and solubility.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with appropriate piperidine derivatives and tert-butyl ethyl ester.

- Reaction Conditions : The reaction is usually carried out in the presence of palladium on activated charcoal under hydrogen atmosphere in ethanol at elevated temperatures.

- Yield : The process can yield up to 99% purity, indicating high efficiency in the synthetic route.

Research indicates that this compound may interact with various biological targets. Notably, it has been studied for its potential as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in inflammatory responses and is implicated in various diseases such as autoimmune disorders and metabolic syndromes.

In Vitro Studies

A series of experiments have been conducted to evaluate the compound's ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages. Key findings include:

- Cell Line Used : THP-1 cells differentiated into macrophages.

- Experimental Setup : Cells were treated with lipopolysaccharide (LPS) followed by ATP stimulation to activate NLRP3.

- Results : The compound exhibited concentration-dependent inhibition of IL-1β release, demonstrating its potential as an anti-inflammatory agent.

| Concentration (µM) | IL-1β Release Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a mouse model of colitis when administered orally at doses of 25 mg/kg and 50 mg/kg.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of neuroinflammatory pathways.

Q & A

Q. Advanced Research Focus

- Chiral auxiliaries : Employ tert-butoxycarbonyl (Boc) or ethyl ester groups to sterically bias the reaction pathway during piperidine ring formation .

- Catalytic asymmetric synthesis : Use chiral palladium catalysts (e.g., tert-butyl XPhos) to control stereochemistry in cross-coupling steps .

- Chromatographic resolution : Apply chiral stationary phases (e.g., amylose-based columns) for HPLC purification of diastereomers .

How should researchers assess the compound’s stability under varying storage conditions?

Q. Basic Research Focus

- Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, monitoring via HPLC for decomposition products .

- Hydrolytic sensitivity : Expose to aqueous buffers (pH 3–9) and analyze ester hydrolysis rates using H NMR .

- Light sensitivity : Store in amber glass under nitrogen and test UV-vis absorption to detect photodegradation .

What computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced Research Focus

- Reaction pathway modeling : Use quantum chemical software (e.g., Gaussian) to calculate transition states and activation energies for nucleophilic attacks on the piperidine ring .

- Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts for carboxylate derivatization .

- Molecular dynamics : Simulate solvation effects on the tert-butyl group’s steric hindrance in polar aprotic solvents .

How can researchers troubleshoot low yields in scaled-up syntheses?

Q. Advanced Research Focus

- Process parameter screening : Use factorial design (e.g., 2 experiments) to test temperature, catalyst loading, and stirring rate effects .

- Mass transfer limitations : Evaluate mixing efficiency in larger reactors via computational fluid dynamics (CFD) simulations .

- Byproduct analysis : Identify side reactions (e.g., over-alkylation) using GC-MS and adjust stoichiometry or reaction time accordingly .

What safety protocols are essential for handling this compound’s reactive intermediates?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile reagents (e.g., THF, HCl) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

What methodologies validate the compound’s biological activity in preclinical studies?

Q. Advanced Research Focus

- Receptor binding assays : Use radiolabeled analogs to measure affinity for target proteins (e.g., kinases) via scintillation counting .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

- In silico docking : Predict binding modes to active sites using AutoDock or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.